molecular formula C7H8BFO2S B1446498 4-Fluoro-3-(methylthio)phenylboronic acid CAS No. 1451392-39-4

4-Fluoro-3-(methylthio)phenylboronic acid

Cat. No. B1446498
CAS RN: 1451392-39-4
M. Wt: 186.02 g/mol
InChI Key: KCPJDAWNJZFHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 . It has a molecular weight of 186.01 and its IUPAC name is (4-fluoro-3-(methylthio)phenyl)boronic acid . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has also been reported . This approach allows for the formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-(methylthio)phenylboronic acid is 1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 316.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.0±0.4 cm^3 .

Scientific Research Applications

Catalytic Protodeboronation

The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Suzuki-Miyaura Coupling

The boronic acid compound plays a significant role in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Preparation of Lipophilic-Tailed Monocationic Inhibitors

The compound can be used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .

Stereoselective Desymmetrizing Rhodium-Catalyzed Allylic Arylation

It can be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This is a type of reaction that introduces an aryl group to an allylic substrate in a stereoselective manner .

Solvent-Free Catalytic C-H Functionalization Reactions

The compound can be used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that involves the conversion of a C-H bond into a C-C, C-N, C-O, or C-X bond .

Homocoupling Reactions

It can be used in homocoupling reactions . These are reactions where two identical organic substrates are coupled together .

Heck Reactions Under Air

The compound can be used in Heck reactions under air . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction .

Preparation of Hydroxyphenylnaphthols

It can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors can be used in the treatment of diseases like osteoporosis and endometriosis .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The compound has been used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . It has also been used in solvent-free catalytic C-H functionalization reactions .

properties

IUPAC Name

(4-fluoro-3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPJDAWNJZFHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(methylthio)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(methylthio)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(methylthio)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(methylthio)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(methylthio)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(methylthio)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(methylthio)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.